![molecular formula C19H23ClN4O2 B2858603 N-(4-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226446-13-4](/img/structure/B2858603.png)
N-(4-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Description
N-(4-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C19H23ClN4O2 and its molecular weight is 374.87. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that pyrimidinone and oxazinone derivatives, which share structural similarities with N-(4-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, exhibit significant antimicrobial activities. For instance, the synthesis and evaluation of a series of pyridines, pyrimidinones, oxazinones, and their derivatives have shown good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, which are commonly used reference drugs (Hossan et al., 2012).
Chemical Reactivity and Synthesis
The chemical reactivity and synthesis pathways of compounds similar to this compound have been explored in several studies. For example, the synthesis and chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides have been described, providing insights into the oxidation reactivity channels and potential synthetic routes for related compounds (Pailloux et al., 2007).
Herbicidal Screening
Antitumor Activities
Research on pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to this compound, has shown promising antitumor activities. A study on the antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives against the human breast adenocarcinoma cell line MCF7 found that several derivatives exhibited mild to moderate activity, highlighting the potential for cancer treatment applications (El-Morsy et al., 2017).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-13-7-9-24(10-8-13)19-21-14(2)11-18(23-19)26-12-17(25)22-16-5-3-15(20)4-6-16/h3-6,11,13H,7-10,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTPCJNJVYPNLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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